3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one
CAS No.: 50558-62-8
Cat. No.: VC19629847
Molecular Formula: C25H16O
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50558-62-8 |
|---|---|
| Molecular Formula | C25H16O |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-phenyl-1-pyren-1-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C25H16O/c26-23(16-9-17-5-2-1-3-6-17)21-14-12-20-11-10-18-7-4-8-19-13-15-22(21)25(20)24(18)19/h1-16H |
| Standard InChI Key | NOYBSAZWUGRHFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Bonding
The compound features a pyrene unit (a polycyclic aromatic hydrocarbon with four fused benzene rings) covalently bonded to a phenyl group via a prop-2-en-1-one bridge. Single-crystal X-ray diffraction studies of analogous pyrene-based chalcones reveal a nearly planar arrangement between the pyrene and phenyl rings, with dihedral angles of <10° . This planarity enhances π-electron delocalization across the entire molecule, as evidenced by density functional theory (DFT) calculations showing a conjugated pathway spanning 18.7 Å . The α,β-unsaturated ketone group adopts an s-cis conformation, facilitating resonance stabilization between the carbonyl oxygen and the adjacent double bond .
Intermolecular Interactions
Crystal packing analyses demonstrate two dominant non-covalent interactions:
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π-π Stacking: Parallel-displaced stacking between pyrene units of adjacent molecules, with interplanar distances of 3.4–3.6 Å .
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C-H···O Hydrogen Bonding: Weak hydrogen bonds (2.7–2.9 Å) between the ketone oxygen and aromatic protons .
These interactions promote crystalline stability while allowing reversible structural rearrangements under mechanical stress—a critical feature for mechanofluorochromic applications .
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
The compound is synthesized via base-catalyzed Claisen-Schmidt condensation between pyrene-1-carbaldehyde and acetophenone derivatives . Optimized conditions involve:
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Catalyst: 40% KOH in ethanol
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Molar Ratio: 1:1.2 (aldehyde:ketone)
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Reaction Time: 12–16 hours at 60°C
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Yield: 68–72% after recrystallization from dichloromethane/hexane
Spectroscopic Characterization
Key spectral signatures confirm successful synthesis:
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IR: Strong C=O stretch at 1,675 cm⁻¹; conjugated C=C at 1,590 cm⁻¹
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¹H NMR (CDCl₃): Pyrene protons (δ 8.1–8.9 ppm, multiplet); vinyl proton (δ 7.35 ppm, doublet, J = 15.6 Hz); phenyl protons (δ 7.2–7.4 ppm)
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¹³C NMR: Carbonyl carbon at δ 192.3 ppm; conjugated carbons (C=C) at δ 143.1 and 125.6 ppm
Photophysical and Electronic Properties
Linear Optical Behavior
The compound exhibits strong UV-Vis absorption bands at 345 nm (ε = 2.1 × 10⁴ L·mol⁻¹·cm⁻¹) and 387 nm (ε = 1.8 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the pyrene system . Fluorescence emission peaks at 465 nm (quantum yield Φ = 0.38 in THF) with a large Stokes shift (120 nm), indicative of structural relaxation in the excited state .
Nonlinear Optical (NLO) Performance
Z-scan measurements reveal significant third-order NLO properties:
Mechanofluorochromism
Under hydraulic pressure (0–12.5 tons), the compound shows reversible emission shifts from 510 nm (green) to 578 nm (orange) . This bathochromic shift arises from pressure-induced:
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Planarization of the pyrene-thiophene dihedral angle (59.36° → 48.12°)
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Enhanced ICT between donor (pyrene) and acceptor (ketone) moieties
Comparative Analysis with Structural Analogs
The compound’s properties are contextualized against related chalcones:
This table highlights the delicate balance between conjugation (small dihedral angles) and NLO performance. The target compound’s moderate dihedral angle optimizes both ICT and solid-state emissivity.
Applications and Future Directions
Optoelectronic Devices
The compound’s combination of high γ values and mechanofluorochromism suits applications in:
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Optical Limiters: Attenuating high-intensity laser pulses via nonlinear absorption
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Pressure-Sensitive Coatings: Real-time stress visualization in aerospace composites
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OLED Interlayers: Enhancing hole injection through tunable work functions
Research Challenges
Critical gaps requiring further investigation include:
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Toxicity Profile: No in vitro cytotoxicity data available
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Device Integration: Long-term stability under operational conditions
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Synthetic Scalability: Current yields <75% limit bulk production
Future studies should explore heavy atom substitution (e.g., Br at phenyl para-position) to enhance intersystem crossing for triplet-based applications. Computational screens predict a 2.1 eV bandgap reduction with –NO₂ substitution, potentially enabling near-IR emission .
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